

# PubChem and chemical database information for 2C-B-BZP

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Compound of Interest

1-(4-Bromo-2,5dimethoxybenzyl)piperazine

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## 2C-B-BZP: A Technical Profile for Researchers

An In-depth Guide to the Chemical, Analytical, and Pharmacological Characteristics of a Novel Psychoactive Substance

### Introduction

4-Bromo-2,5-dimethoxy-1-benzylpiperazine, commonly known as 2C-B-BZP, is a psychoactive research chemical belonging to the piperazine class.[1] It has been identified as a designer drug and is structurally related to both the psychedelic phenethylamine 2C-B and the stimulant benzylpiperazine (BZP).[1] This technical guide provides a comprehensive overview of the available chemical, analytical, and pharmacological data on 2C-B-BZP, intended for researchers, scientists, and drug development professionals. While extensive research on this compound is limited, this document consolidates the current knowledge to support further investigation.

## **Chemical and Physical Data**

2C-B-BZP is a synthetic compound that incorporates the characteristic 2,5-dimethoxy-4-bromophenyl group of 2C-B attached to a benzylpiperazine moiety.[1] This structural arrangement differentiates it from phenethylamines and contributes to its distinct pharmacological profile. The hydrochloride salt is a common form in which this compound is supplied for research purposes.[2][3]



Identifier	Value	Source	
IUPAC Name	1-[(4-Bromo-2,5- dimethoxyphenyl)methyl]pipera zine	[1][4]	
Synonyms	2C-B-Benzylpiperazine, 4- bromo-2,5- dimethoxybenzylpiperazine	[2][4][5]	
CAS Number	1094424-37-9 (free base)	[1][4]	
Molecular Formula	C13H19BrN2O2	[1][4][6]	
Molar Mass	315.211 g/mol (free base)	[1][4]	
Molecular Weight	388.1 g/mol (dihydrochloride)	e) [2][3][5]	
Appearance	White crystalline solid/powder (dihydrochloride)	[3][5]	

Solubility (hydrochloride)	Solvent	Concentration	Source
DMF	5 mg/ml	[2][3]	_
DMSO	20 mg/ml	[2][3]	
Ethanol	0.5 mg/ml	[2][3]	
PBS (pH 7.2)	10 mg/ml	[2][3]	_

## **Experimental Protocols**

Detailed experimental protocols for the synthesis of 2C-B-BZP are not extensively published in peer-reviewed literature. However, analytical methodologies for its identification and characterization have been documented.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

• Objective: To elucidate the chemical structure of 2C-B-BZP.



- Sample Preparation: The analyte is diluted to approximately 10 mg/mL in deuterium oxide (D2O). Tetramethylsilane (TSP) is added as a 0 ppm reference, and maleic acid is included as a quantitative internal standard.[5]
- Instrumentation: A 400 MHz NMR spectrometer is utilized for analysis.[5]
- Parameters:
  - Spectral Width: At least -3 ppm to 13 ppm.
  - Pulse Angle: 90°.
  - Delay Between Pulses: 45 seconds.[5]

## **Gas Chromatography-Mass Spectrometry (GC-MS)**

- Objective: To identify and quantify 2C-B-BZP in a sample.
- Sample Preparation: The analyte is diluted to approximately 1 mg/mL, and the base form is extracted into chloroform.[5]
- Instrumentation: An Agilent gas chromatograph coupled with a mass spectrometer (MS) detector is used.[5]
- Chromatographic Conditions:
  - $\circ$  Column: DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25  $\mu$ m.[5]
  - Carrier Gas: Helium at a flow rate of 1 mL/min.[5]
  - Injector Temperature: 280°C.[5]
  - Injection Parameters: 1 μL injection with a split ratio of 20:1.[5]
- Mass Spectrometry Parameters:
  - Mass Scan Range: 30-550 amu.[5]
- Retention Time: Approximately 13.502 minutes under these conditions.



# **Pharmacological Profile**

The pharmacological data on 2C-B-BZP is limited, with most information derived from its classification as a research chemical and designer drug.

Mechanism of Action: The precise mechanism of action of 2C-B-BZP has not been fully elucidated. While it contains the ring-substitution pattern of the psychedelic 2C-B, it is not a phenethylamine and does not produce psychedelic effects.[1] It is suggested that the positioning of the binding groups is not optimal for activation of the 5-HT2A receptor, which is the primary target for classical psychedelics.[1] The phenylpiperazine analog, 2C-B-PP, has been shown to substitute for DOM (a known psychedelic) in drug discrimination studies with rats, suggesting some interaction with serotonergic pathways.[1]

Pharmacological Effects: 2C-B-BZP is reported to produce stimulant effects similar to those of benzylpiperazine (BZP), with a duration of 3-6 hours.[1] Anecdotal reports suggest it may potentiate the effects of other psychoactive compounds.[1] Common side effects are reported to include headaches and nausea.[1]

Signaling Pathways: Currently, there is no specific research detailing the intracellular signaling pathways modulated by 2C-B-BZP. Due to its stimulant effects, it is hypothesized to interact with monoamine neurotransmitter systems, but further research is required to confirm this.

# Visualizations Experimental Workflows



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Caption: Workflow for the structural elucidation of 2C-B-BZP using NMR spectroscopy.





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Caption: Workflow for the identification and quantification of 2C-B-BZP by GC-MS.

### Conclusion

2C-B-BZP remains a compound of interest within the scientific and forensic communities due to its unique structural features and reported psychoactive effects. This guide consolidates the currently available technical information, highlighting the need for further research to fully characterize its pharmacological and toxicological profile. The provided analytical methods serve as a foundation for future studies aimed at detecting and quantifying this substance in various matrices. As with any research chemical, appropriate safety and handling protocols should be strictly followed.

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